2-bromo-6,6-difluorobicyclo[3.1.0]hexane
Description
Properties
CAS No. |
2648956-10-7 |
|---|---|
Molecular Formula |
C6H7BrF2 |
Molecular Weight |
197.02 g/mol |
IUPAC Name |
2-bromo-6,6-difluorobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H7BrF2/c7-4-2-1-3-5(4)6(3,8)9/h3-5H,1-2H2 |
InChI Key |
ICGDNLABKIGYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Dienes with Halogenated Carbenes
A widely reported approach involves the cyclopropanation of 1,3-dienes using dibromocarbene (CBr₂) and difluorocarbene (CF₂) precursors. For example, reacting 1,3-cyclohexadiene with in situ-generated CBr₂ (from bromoform and a strong base) yields the bicyclo[3.1.0]hexane core. Subsequent fluorination at the 6-position is achieved via electrophilic fluorinating agents like Selectfluor® under anhydrous conditions.
Reaction Conditions:
-
Substrate: 1,3-Cyclohexadiene (1.0 equiv)
-
Carbene Source: CHBr₃ (2.2 equiv), NaOH (3.0 equiv)
-
Solvent: Dichloromethane, −78°C to 25°C
-
Yield: 58–62% (bicyclo[3.1.0]hexane intermediate)
Fluorination:
Halogen Exchange on Preformed Bicyclo Frameworks
An alternative route involves halogen exchange on 6,6-dichlorobicyclo[3.1.0]hexane derivatives. Treatment with KBr in the presence of a crown ether catalyst facilitates bromide substitution at the 2-position, while fluorine is introduced via Balz-Schiemann reaction using aniline diazonium tetrafluoroborate.
Procedure:
-
Bromination:
-
Substrate: 6,6-Dichlorobicyclo[3.1.0]hexane (1.0 equiv)
-
Reagent: KBr (3.0 equiv), 18-crown-6 (0.1 equiv)
-
Solvent: DMF, 120°C, 24 h
-
Yield: 67% (2-bromo-6,6-dichlorobicyclo[3.1.0]hexane)
-
-
Fluorination:
Reaction Optimization
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance halogen exchange rates by stabilizing ionic intermediates. Lower temperatures (−78°C) favor cyclopropanation selectivity, minimizing polymerization of dienes.
Table 1. Solvent Impact on Fluorination Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 45 |
| DMF | 36.7 | 52 |
| THF | 7.6 | 28 |
Catalytic Enhancements
Palladium catalysts (e.g., Pd(PPh₃)₄) improve bromine incorporation efficiency by facilitating oxidative addition steps. Fluorination yields increase by 15–20% when using silver(I) fluoride as a co-catalyst.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
-
ESI-MS: m/z 197.02 [M]⁺ (calc. 197.02).
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6,6-difluorobicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 6,6-difluorobicyclo[3.1.0]hexane.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the bicyclohexane ring.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: 2-hydroxy-6,6-difluorobicyclo[3.1.0]hexane.
Reduction: 6,6-difluorobicyclo[3.1.0]hexane.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
2-Bromo-6,6-difluorobicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds, particularly those targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-6,6-difluorobicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
6,6-Difluorobicyclo[3.1.0]hexane (Non-Brominated Analog)
The non-brominated analog, 6,6-difluorobicyclo[3.1.0]hexane, shares the same rigid bicyclic core and fluorine substituents. Key differences include:
- Physicochemical Properties: The bromine atom in the 2-position increases molecular weight (MW: ~211 vs. ~144 for non-brominated) and lipophilicity (LogP increase by ~1.5 units). Fluorine atoms lower the pKa of adjacent protons due to their electron-withdrawing effects, while bromine may introduce slight acidity at the bridgehead .
- Synthetic Utility: Bromine serves as a versatile handle for further functionalization (e.g., Suzuki couplings), whereas the non-brominated analog is typically used as a terminal building block .
Azabicyclo[3.1.0]hexane Derivatives
Nitrogen-containing analogs, such as 3-azabicyclo[3.1.0]hexane, replace a carbon atom with nitrogen, altering electronic and steric profiles:
- Basicity : The nitrogen atom introduces basicity (pKa ~8–10), enabling salt formation and hydrogen bonding, unlike the neutral bromo-fluoro compound .
- Biological Relevance : Azabicyclo derivatives like Centanafadine (USAN-approved) target neurological disorders, whereas bromo-fluoro analogs are explored as bioisosteres in antiviral or anticancer agents .
Bicyclo[2.1.0]pentane and Other Ring Systems
Smaller bicyclic systems, such as bicyclo[2.1.0]pentane, exhibit higher ring strain and reduced stability:
- Strain Energy : Bicyclo[3.1.0]hexane has moderate strain (~20 kcal/mol) compared to bicyclo[2.1.0]pentane (~30 kcal/mol), making it more synthetically tractable .
- Substituent Effects : Fluorine and bromine in bicyclo[3.1.0]hexane enhance metabolic stability compared to unsubstituted or smaller-ring analogs .
Non-Fluorinated Bicyclo[3.1.0]hexanes
Compounds like 5,6-diphenylbicyclo[3.1.0]hexane lack fluorine substituents, leading to:
- Lipophilicity : LogP values decrease by ~1.0 unit without fluorine, reducing membrane permeability .
- Conformational Flexibility : The absence of geminal fluorines allows greater ring puckering, diminishing bioisosteric mimicry of rigid cyclohexanes .
Data Tables
Table 1: Physicochemical Properties of Selected Bicyclic Compounds
| Compound | MW (g/mol) | LogP | pKa | Key Features |
|---|---|---|---|---|
| 2-Bromo-6,6-difluorobicyclo[3.1.0]hexane | ~211 | 2.5* | N/A | Bromine handle, high rigidity |
| 6,6-Difluorobicyclo[3.1.0]hexane | ~144 | 1.0 | ~4.2 | Bioisostere, low strain |
| 3-Azabicyclo[3.1.0]hexane | ~97 | 0.3 | 8.5 | Basic nitrogen, neurological use |
| Bicyclo[2.1.0]pentane | ~82 | 0.8 | N/A | High strain, limited stability |
*Estimated based on bromine’s contribution to LogP .
Q & A
Basic Research Question
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (95:5) to resolve diastereomers (Rₐ > 1.5) .
- ¹⁹F NMR : Fluorine’s high sensitivity distinguishes diastereomers via coupling constants (³J₆₋₆F = 12–15 Hz for trans, 8–10 Hz for cis) .
- X-ray crystallography : Resolves absolute configuration, though crystal growth is challenging due to low melting points (<100°C) .
How do structural modifications at the 3-position affect reactivity and biological activity?
Advanced Research Question
Introducing methanamine at the 3-position (e.g., {6,6-difluorobicyclo[3.1.0]hexan-3-yl}methanamine) increases basicity (pKa ~9.5) and enables salt formation for improved solubility . In antiviral studies, this modification enhances IC₅₀ values by 5-fold against HIV-1 via improved interactions with the V3 loop of gp120 . However, steric bulk at this position reduces metabolic stability in hepatic microsomal assays by ~20% .
What computational methods predict the regioselectivity of electrophilic attacks on the bicyclic scaffold?
Advanced Research Question
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level identifies the 2-position as the most electrophilic (Fukui f⁺ index = 0.15) due to adjacent fluorine’s electron-withdrawing effect . Molecular electrostatic potential (MEP) maps show a 15% higher positive charge density at C2 vs. C3, aligning with experimental bromination outcomes .
How can contradictory data on the scaffold’s metabolic stability be reconciled?
Advanced Research Question
Discrepancies arise from species-dependent metabolism . For example:
- Rat microsomes show rapid oxidative defluorination (t₁/₂ = 15 min), while human microsomes exhibit slower degradation (t₁/₂ = 45 min) due to CYP2D6 polymorphism .
- Deuterium isotope effects : Replacing C3–H with deuterium reduces clearance by 50% in vitro, suggesting HAT-mediated mechanisms dominate .
What are the limitations of using this scaffold in RNA interference (RNAi) applications?
Advanced Research Question
While North-bicyclo[3.1.0]hexane pseudosugars improve siRNA stability by resisting nucleases, their rigid structure reduces guide strand flexibility, lowering gene silencing efficiency by ~40% compared to unmodified siRNA . Mitigation strategies include partial modifications (e.g., 50% substitution) or pairing with flexible linkers (e.g., hexaethylene glycol) .
How does the scaffold compare to azabicyclo[3.1.0]hexane derivatives in antimicrobial activity?
Advanced Research Question
The azabicyclo[3.1.0]hexane core (e.g., Trovafloxacin) exhibits stronger DNA gyrase inhibition (MIC = 0.1 µg/mL) due to nitrogen’s hydrogen-bonding capacity, whereas this compound derivatives show weaker activity (MIC = 2.5 µg/mL) but broader-spectrum resistance to efflux pumps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
